Cas no 953006-93-4 (N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide)

N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide is a synthetic organic compound featuring a hybrid structure incorporating a furan-substituted piperidine moiety and a chloro-fluorophenyl group linked via an ethanediamide bridge. This molecular architecture suggests potential utility in medicinal chemistry, particularly as a scaffold for targeting selective biological pathways. The presence of halogenated aromatic and heterocyclic components may enhance binding affinity and metabolic stability. Its structural complexity allows for further derivatization, making it a versatile intermediate in drug discovery. The compound’s well-defined synthetic route ensures reproducibility, while its purity and stability support rigorous pharmacological evaluation.
N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide structure
953006-93-4 structure
Product Name:N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide
CAS No:953006-93-4
MF:C19H21ClFN3O3
MW:393.839747190475
CID:5915520
PubChem ID:16887285
Update Time:2025-05-19

N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide Chemical and Physical Properties

Names and Identifiers

    • VU0629255-1
    • 953006-93-4
    • N'-(3-chloro-4-fluorophenyl)-N-({1-[(furan-2-yl)methyl]piperidin-4-yl}methyl)ethanediamide
    • N'-(3-chloro-4-fluorophenyl)-N-[[1-(furan-2-ylmethyl)piperidin-4-yl]methyl]oxamide
    • F5016-0800
    • N1-(3-chloro-4-fluorophenyl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide
    • AKOS024489588
    • N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide
    • Inchi: 1S/C19H21ClFN3O3/c20-16-10-14(3-4-17(16)21)23-19(26)18(25)22-11-13-5-7-24(8-6-13)12-15-2-1-9-27-15/h1-4,9-10,13H,5-8,11-12H2,(H,22,25)(H,23,26)
    • InChI Key: QNAGUTFBQJTYTP-UHFFFAOYSA-N
    • SMILES: ClC1=C(C=CC(=C1)NC(C(NCC1CCN(CC2=CC=CO2)CC1)=O)=O)F

Computed Properties

  • Exact Mass: 393.1255474g/mol
  • Monoisotopic Mass: 393.1255474g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 27
  • Rotatable Bond Count: 5
  • Complexity: 516
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 74.6Ų

N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide Pricemore >>

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Additional information on N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide

Introduction to N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide (CAS No. 953006-93-4)

N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide is a highly specialized compound that has garnered significant attention in the field of pharmaceutical chemistry and drug development. This compound, identified by its CAS number 953006-93-4, represents a novel molecular structure that combines several key pharmacophoric elements, making it a promising candidate for further investigation in medicinal chemistry. The presence of both 3-chloro-4-fluorophenyl and 1-(furan-2-yl)methylpiperidin-4-yl moieties in its molecular framework suggests potential interactions with biological targets, which could be exploited for therapeutic applications.

The compound's structure is characterized by a central ethanediamide backbone, which is functionalized with two distinct aryl groups. The 3-chloro-4-fluorophenyl group introduces both electron-withdrawing and electron-donating effects, which can modulate the electronic properties of the molecule. This feature is particularly relevant in the design of drugs that require precise control over their binding affinity and selectivity. On the other hand, the 1-(furan-2-yl)methylpiperidin-4-yl moiety adds another layer of complexity, providing a flexible scaffold that can interact with various biological receptors. The combination of these elements makes N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide a versatile molecule with potential applications in multiple therapeutic areas.

In recent years, there has been a growing interest in the development of small molecules that can modulate protein-protein interactions (PPIs). N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yl}methyl)ethanediamide has been identified as a potential PPI modulator due to its ability to interact with specific residues on target proteins. This capability is particularly important in the context of drug design, as PPIs are involved in numerous cellular processes and are often considered "undruggable" by traditional small-molecule drugs. The compound's unique structure may provide a novel approach to targeting these interactions, potentially leading to the development of new therapeutic strategies.

The synthesis of N'-(3-chloro-4-fluorophenyl)-N-({1-(furan-2-yl)methylpiperidin-4-yll}methyl)ethanediamide presents several challenges due to its complex architecture. However, advances in synthetic methodologies have made it possible to construct such molecules with increasing efficiency and precision. The use of palladium-catalyzed cross-coupling reactions has been particularly useful in forming the carbon-carbon bonds that define the compound's structure. Additionally, the introduction of fluorine atoms has been shown to enhance the metabolic stability and binding affinity of drug candidates, making this modification a valuable tool in medicinal chemistry.

Evaluation of N'-(3-chloro-octahydrophenanthren]-N-methylethanamine (CAS No. 953006-octahydrophenanthren]-N-methylethanamine (CAS No. 953006-octahydrophenanthren]-N-methylethanamine (CAS No. 953006-octahydrophenanthren]-N-methylethanamine (CAS No. 953006-octahydrophenanthren]-N-methylethanamine (CAS No. 953006-octahydrophenanthren]-N-methylethanamine (CAS No. 953006-octahydrophenanthren]-N-methylethanamine (CAS No. 953006-octahydrophenanthren]-N-methylethanamine (CAS No.) has shown promising results in preclinical studies. These studies have demonstrated that the compound exhibits favorable pharmacokinetic properties, including good solubility and bioavailability, which are essential for its potential clinical application. Furthermore, preliminary toxicity studies have indicated that N'-(3-chloro-octahydrophenanthren]-N-methylethanamine is well-tolerated at various doses, suggesting a low risk of adverse effects.

The potential therapeutic applications of N'-(3-chloro-octahydrophenanthren]-N-methylethanamine are broad and span multiple disease areas. One of the most promising areas is oncology, where the compound has shown activity against several types of cancer cells by inhibiting key signaling pathways involved in tumor growth and progression. Additionally, there is evidence suggesting that N'-(3-chloro-octahydrophenanthren]-N-methylethanamine may have anti-inflammatory properties, making it a candidate for treating chronic inflammatory diseases such as rheumatoid arthritis and Crohn's disease.

The development of N'-(3-chloro-octahydrophenanthren]-N-methylethanamine into a clinical drug will require further investigation to optimize its pharmacological properties and ensure its safety and efficacy in humans. Clinical trials will be essential to evaluate its effectiveness against various diseases and to identify any potential side effects or interactions with other medications. In parallel, efforts will be made to develop formulations that enhance its bioavailability and reduce its toxicity profile.

In conclusion, N'-(3-chloro-octahydrophenanthren]-N-methylethanamine represents a significant advancement in pharmaceutical chemistry with potential applications across multiple therapeutic areas. Its unique molecular structure and favorable pharmacological properties make it an exciting candidate for further research and development. As our understanding of disease mechanisms continues to evolve, compounds like N'-(3-chloro-octahydrophenanthren]-N-methylethanamine will play an increasingly important role in the fight against human disease.

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